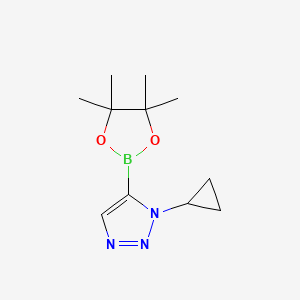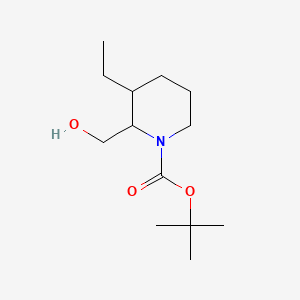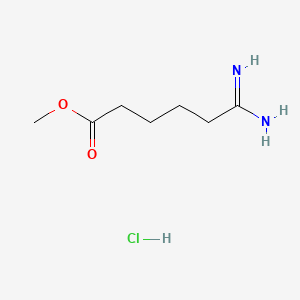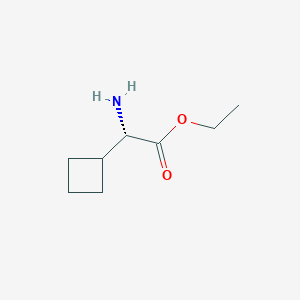
Tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a fluorine atom at the 2-position, and a trifluoromethoxy group at the 5-position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate typically involves the esterification of 2-fluoro-5-(trifluoromethoxy)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of tert-butyl 2-fluoro-5-(trifluoromethoxy)benzyl alcohol.
Oxidation: Formation of 2-fluoro-5-(trifluoromethoxy)benzoic acid.
Aplicaciones Científicas De Investigación
Tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- Tert-butyl 3-bromo-5-(trifluoromethoxy)benzoate
- Tert-butyl 2-fluoro-3-(trifluoromethyl)benzoate
Uniqueness
Tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C12H12F4O3 |
|---|---|
Peso molecular |
280.21 g/mol |
Nombre IUPAC |
tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C12H12F4O3/c1-11(2,3)19-10(17)8-6-7(4-5-9(8)13)18-12(14,15)16/h4-6H,1-3H3 |
Clave InChI |
PNPBWCUOGKZTTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)

![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)




![3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)


![3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride](/img/structure/B13461670.png)

